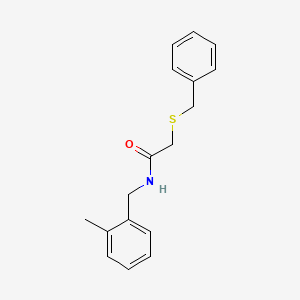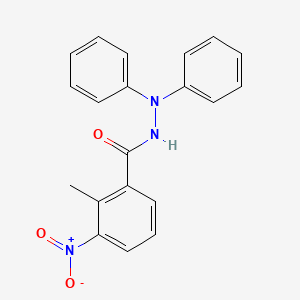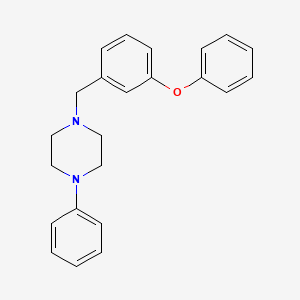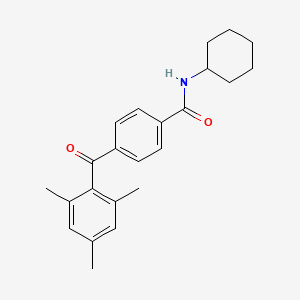
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide, also known as A-836,339, is a chemical compound that has garnered attention from the scientific community due to its potential therapeutic effects. This compound is a CB1 receptor inverse agonist, which means that it has the ability to decrease the activity of the CB1 receptor in the brain.
Mécanisme D'action
As mentioned earlier, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a CB1 receptor inverse agonist. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain. It plays a role in regulating appetite, mood, and pain sensation, among other things. By decreasing the activity of the CB1 receptor, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to reduce food intake, improve glucose tolerance, and decrease the rewarding effects of drugs.
Biochemical and Physiological Effects:
In addition to its effects on appetite and drug addiction, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to decrease inflammation in the brain and improve cognitive function in animal studies. Additionally, it has been shown to have analgesic effects, meaning that it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is that it is a selective CB1 receptor inverse agonist. This means that it specifically targets the CB1 receptor, rather than affecting other receptors in the brain. Additionally, it has been shown to have a low potential for abuse, making it a safer alternative to other drugs that are used in research.
One limitation of using 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is that it has not yet been tested in humans. Therefore, its potential therapeutic effects in humans are still unknown. Additionally, it may have side effects that have not yet been discovered.
Orientations Futures
There are many potential future directions for research on 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide. One area of research could be its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease inflammation in the brain, which is a common feature of these diseases.
Another area of research could be its potential use in the treatment of anxiety and depression. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to improve cognitive function and decrease inflammation in the brain, which are both factors that are associated with anxiety and depression.
Finally, additional research could be done on the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide in humans. This would be an important step in determining its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2,4-dimethylphenol with 4-ethylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the desired compound.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has been its use in the treatment of obesity. As a CB1 receptor inverse agonist, 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease appetite and food intake in animal studies. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research has been its potential use in the treatment of drug addiction. 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease the rewarding effects of drugs such as cocaine and morphine in animal studies. This suggests that it may be a useful tool in the treatment of drug addiction.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-6-8-16(9-7-15)19-18(20)12-21-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOYBWBHLBWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)

![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)




![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)